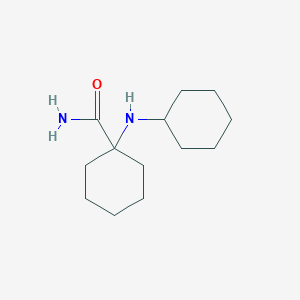

1-(Cyclohexylamino)cyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

1-(cyclohexylamino)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h11,15H,1-10H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCECHFSIKQEWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2(CCCCC2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylamino)cyclohexane-1-carboxamide typically involves the reaction of cyclohexylamine with cyclohexanone followed by subsequent reactions to introduce the carboxamide group. One common method involves the following steps:

Formation of the Intermediate: Cyclohexylamine reacts with cyclohexanone to form an intermediate imine.

Reduction: The imine intermediate is reduced to form the corresponding amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

1-(Cyclohexylamino)cyclohexane-1-carboxamide is being investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent. For instance, derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives showing lower IC50 values compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It has been noted that the compound can inhibit certain enzymes involved in tumor progression, leading to disrupted cellular processes and enhanced apoptosis in cancer cells .

Biological Research

Enzyme Inhibition Studies

Research involving this compound has focused on its role as an enzyme inhibitor. For example, studies have explored its effects on splicing modulation of mRNA, indicating potential applications in gene therapy and the treatment of diseases linked to splicing errors .

Protein Interaction Studies

The compound is also utilized in studies examining protein interactions, which are critical for understanding various biological processes and disease mechanisms. Its ability to form stable complexes with target proteins makes it a valuable tool in biochemical research .

Industrial Applications

Synthesis of Bioactive Compounds

In industrial chemistry, this compound serves as an intermediate for synthesizing other bioactive compounds. Its versatile reactivity allows for the creation of derivatives that may possess enhanced pharmacological properties or novel functionalities suitable for various applications .

Development of Consumer Products

Additionally, derivatives of this compound have been explored for use in consumer products, particularly as sensates in oral care formulations. The synthesis of cyclohexane carboxamide derivatives has shown promise in enhancing the sensory experience of products like mouthwash and toothpaste .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarboxamide: Similar in structure but lacks the amino group.

Cyclohexylamine: Contains the amino group but lacks the carboxamide group.

Cyclohexanone: Contains the ketone group instead of the carboxamide group.

Uniqueness

1-(Cyclohexylamino)cyclohexane-1-carboxamide is unique due to the presence of both the amino and carboxamide groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in medicinal chemistry and other research areas .

Biological Activity

1-(Cyclohexylamino)cyclohexane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexylamine with cyclohexanecarboxylic acid derivatives. The structure is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry. The compound is characterized by its amide functional group, which is crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related cyclohexane carboxamide derivatives. For example, a derivative evaluated against several cancer cell lines (MCF-7, HepG2, A549, Caco-2) exhibited significant cytotoxic effects. Notably, compound 5i demonstrated an IC50 value of 3.25 μM against the MCF-7 breast cancer cell line, outperforming doxorubicin (IC50 = 6.77 μM) in terms of potency .

Table 1: Antitumor Activity of Cyclohexane Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5i | MCF-7 | 3.25 | |

| Doxorubicin | MCF-7 | 6.77 | |

| 5a | HepG2 | Not reported | |

| 5b | A549 | Not reported |

The mechanism behind the antitumor activity involves induction of apoptosis and cell cycle arrest. Compound 5i was shown to significantly inhibit cell proliferation through apoptosis pathways, as evidenced by flow cytometry analyses that indicated increased sub-G1 populations in treated cells .

Other Biological Activities

Beyond antitumor effects, cyclohexane derivatives have been explored for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that certain derivatives possess antimicrobial properties, although specific data for this compound is limited.

- Histone Deacetylase Inhibition : Some related compounds have been identified as potent inhibitors of histone deacetylases (HDACs), which play a pivotal role in cancer progression and other diseases .

Case Studies

A notable study involved the evaluation of a series of cyclohexane-1-carboxamide derivatives for their potential as HDAC inhibitors. Compounds were screened for their ability to inhibit human HDAC1 and HDAC6, with some exhibiting low nanomolar IC50 values, indicating strong inhibitory potential .

Table 2: HDAC Inhibition Potency

| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |

|---|---|---|

| 6i | 7 | 6 |

| Vorinostat | Not specified | Not specified |

Q & A

Q. What are the standard synthetic routes for preparing 1-(cyclohexylamino)cyclohexane-1-carboxamide derivatives?

The synthesis typically involves condensation reactions between cyclohexylamine and cyclohexane-1-carboxamide precursors. For example, chloroacetyl chloride is reacted with intermediates like 1-(phenylamino)cyclohexane-1-carboxamide in chloroform under reflux, followed by purification via column chromatography . Solvent choice (e.g., ethanol or chloroform) and stoichiometric control of amine reactants are critical for yield optimization.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., cyclohexyl proton splitting patterns at δ 1.2–2.5 ppm) and carboxamide connectivity. Mass spectrometry (EI) validates molecular weight, with fragmentation patterns aligning with cyclohexyl and carboxamide moieties .

Q. What biological assays are commonly used to evaluate apoptosis-inducing activity in cyclohexane-1-carboxamide derivatives?

Standard assays include caspase-3/7 activation assays and flow cytometry with Annexin V/PI staining. For example, derivatives like 5i–5l (structurally analogous compounds) are tested on cancer cell lines (e.g., MCF-7) to quantify IC₅₀ values and apoptotic markers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing sterically hindered cyclohexane-1-carboxamide derivatives?

Steric hindrance can be mitigated by:

Q. What strategies are recommended to resolve discrepancies in biological activity data among structurally similar analogs?

Discrepancies may arise from subtle substituent effects. Strategies include:

- Comparative QSAR modeling : Correlating electronic (e.g., Hammett σ values) or steric parameters (e.g., Taft’s Es) with activity trends.

- Conformational analysis : Computational studies (e.g., DFT or MD simulations) to assess how cyclohexyl ring puckering affects target binding, as demonstrated in phenylalanine cyclohexane analogs .

- Dose-response refinement : Repeating assays under standardized conditions (e.g., hypoxia vs. normoxia) to isolate microenvironmental effects .

Q. What analytical methodologies are suitable for detecting degradation products of this compound under varying storage conditions?

High-resolution LC-MS/MS identifies hydrolytic degradation products (e.g., cyclohexylamine or carboxylic acid derivatives). Accelerated stability studies (40°C/75% RH for 6 months) paired with forced degradation (acid/base/oxidative stress) reveal susceptibility profiles. PXRD and DSC assess crystallinity changes impacting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.